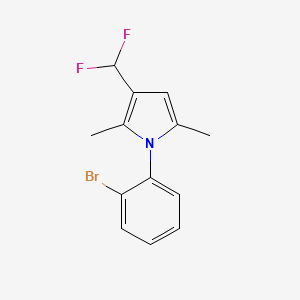
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, also known as BDFM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BDFM is a pyrrole derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is not fully understood, but it has been proposed that 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole may act as a radical scavenger, protecting cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have antioxidant properties, and has been found to protect cells from oxidative stress. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been shown to have anti-inflammatory properties, and may inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been shown to have anticancer properties, and may inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole is also relatively stable, and can be stored for extended periods of time. However, 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has some limitations, including its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research may be needed to optimize the use of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole in lab experiments, and to identify any potential limitations or drawbacks.
Synthesis Methods
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been synthesized using various methods, including the reaction of 2-bromobenzaldehyde with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. Other methods include the reaction of 2-bromoacetophenone with difluoromethylpyrrole-2-carbaldehyde, followed by a reaction with methylmagnesium bromide and subsequent oxidation. The synthesis of 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been optimized to improve yield and purity.
Scientific Research Applications
1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species in living cells. 1-(2-Bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole has also been used as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other pyrrole derivatives.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(difluoromethyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2N/c1-8-7-10(13(15)16)9(2)17(8)12-6-4-3-5-11(12)14/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMRHMOQQUGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

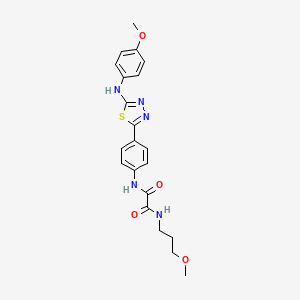
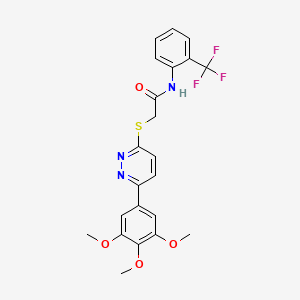
![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)
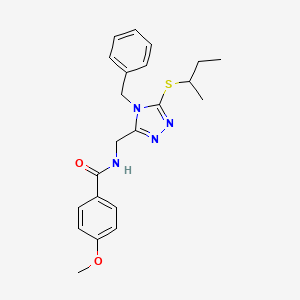
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)
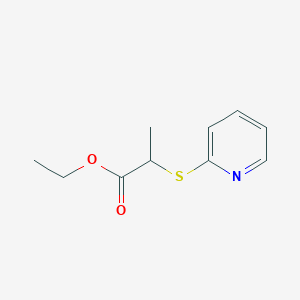
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)
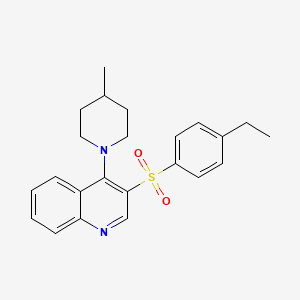
![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
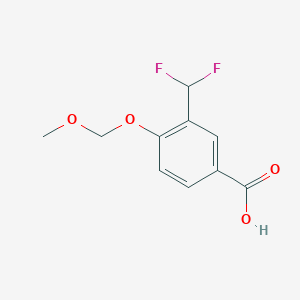
![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)